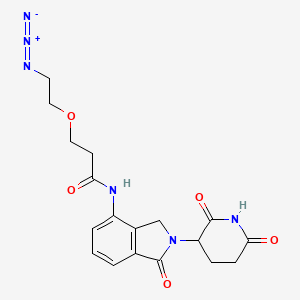
Lenalidomide-CO-PEG1-C2-azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lenalidomide-CO-PEG1-C2-azide is a functionalized cereblon ligand used in the development of proteolysis-targeting chimeras (PROTACs). This compound incorporates a polyethylene glycol (PEG) linker and a terminal azide group, making it suitable for conjugation to target protein ligands. It is primarily used in research and development for targeted protein degradation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-CO-PEG1-C2-azide involves several steps. One common method includes the following steps:
Bromination: The bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione.
Condensation: The condensation of 4-nitro-2,3-dihydroisoindol-1-one and 3-bromopiperidine-2,6-dione in dimethylformamide (DMF) and potassium carbonate (K₂CO₃) to yield the intermediate compound.
Hydrogenation: The hydrogenation of the intermediate compound to produce the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve optimization of the above synthetic routes to achieve higher efficiency and yield. Techniques such as design of experiments (DoE) are often employed to optimize reaction conditions and improve the overall production process .
化学反応の分析
Types of Reactions
Lenalidomide-CO-PEG1-C2-azide undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with alkyne-containing molecules to form triazoles.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups.
Common Reagents and Conditions
CuAAC: Copper sulfate (CuSO₄) and sodium ascorbate are commonly used as reagents under mild conditions.
SPAAC: This reaction typically occurs under ambient conditions without the need for a catalyst.
Major Products Formed
The major products formed from these reactions are triazole-linked conjugates, which are useful in various applications, including bioconjugation and drug development .
科学的研究の応用
Lenalidomide-CO-PEG1-C2-azide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing novel therapeutics for cancer and other diseases.
Industry: Utilized in the development of high-throughput screening assays and drug discovery
作用機序
Lenalidomide-CO-PEG1-C2-azide exerts its effects by modulating the activity of the cereblon E3 ubiquitin ligase complex. Upon binding to cereblon, it alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of target proteins. This mechanism is particularly useful in the development of PROTACs, which are designed to selectively degrade disease-causing proteins .
類似化合物との比較
Similar Compounds
- Thalidomide-PEG1-azide
- Pomalidomide-PEG1-azide
- Lenalidomide-PEG1-azide
Uniqueness
Lenalidomide-CO-PEG1-C2-azide is unique due to its specific functional groups, which allow for versatile conjugation reactions. Its incorporation of a PEG linker and terminal azide group makes it particularly suitable for click chemistry applications, providing a robust platform for the development of targeted therapeutics .
特性
分子式 |
C18H20N6O5 |
|---|---|
分子量 |
400.4 g/mol |
IUPAC名 |
3-(2-azidoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide |
InChI |
InChI=1S/C18H20N6O5/c19-23-20-7-9-29-8-6-16(26)21-13-3-1-2-11-12(13)10-24(18(11)28)14-4-5-15(25)22-17(14)27/h1-3,14H,4-10H2,(H,21,26)(H,22,25,27) |
InChIキー |
MLKIEEAHULSTDP-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















